molecular formula C13H21NO B6895833 N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide

N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide

Cat. No.: B6895833
M. Wt: 207.31 g/mol
InChI Key: LYASYPJZWXINTL-UHFFFAOYSA-N
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Description

N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide: is a synthetic organic compound characterized by the presence of cyclopropane and cyclohexane rings

Properties

IUPAC Name

N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c15-13(10-6-7-10)14-12-3-1-2-11(8-12)9-4-5-9/h9-12H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYASYPJZWXINTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with cyclohexylamine. The process may include the following steps:

    Formation of Cyclopropanecarboxylic Acid Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride (SOCl2) to form cyclopropanecarboxylic acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-cyclopropylcyclohexylamine under controlled conditions to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane or cyclohexane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of cyclopropane and cyclohexane rings on biological activity, including enzyme interactions and receptor binding.

Industry: In the industrial sector, N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide can be used in the synthesis of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane and cyclohexane rings may influence the binding affinity and specificity of the compound, leading to unique biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-hydroxyphenyl)cyclopropanecarboxamide
  • Cyclopropanecarboxamide, N-cyclohexyl
  • N-(2-cyanophenyl)cyclopropanecarboxamide

Comparison:

  • N-(3-hydroxyphenyl)cyclopropanecarboxamide: Contains a hydroxyl group on the phenyl ring, which may enhance its solubility and reactivity compared to N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide.
  • Cyclopropanecarboxamide, N-cyclohexyl: Lacks the cyclopropyl group, which may result in different steric and electronic properties.
  • N-(2-cyanophenyl)cyclopropanecarboxamide: Contains a cyano group, which can significantly alter its chemical reactivity and biological activity.

This compound stands out due to the presence of both cyclopropyl and cyclohexyl groups, providing a unique combination of structural features that can influence its chemical and biological properties.

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